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Compound of Interest

Compound Name: 9,10-Diphenylanthracene

Cat. No.: B110198

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopic characteristics of 9,10-Diphenylanthracene (DPA), providing
essential data and methodologies for researchers and scientists in drug development and
materials science.

Introduction

9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon (PAH) with a highly
conjugated system, making it a subject of significant interest in various scientific fields,
including organic electronics, scintillators for radiation detection, and as a fluorescent standard.
[1] A thorough understanding of its spectroscopic properties is fundamental for its application
and for the characterization of novel DPA-based materials. This technical guide provides a
comprehensive overview of the NMR, IR, and UV-Vis spectroscopic data of DPA, complete with
experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. For 9,10-Diphenylanthracene, both *H and *3C NMR provide distinct signatures
corresponding to the different chemical environments of the protons and carbon atoms in the
molecule.

'H NMR Spectrum

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b110198?utm_src=pdf-interest
https://www.benchchem.com/product/b110198?utm_src=pdf-body
https://www.benchchem.com/product/b110198?utm_src=pdf-body
https://www.mdpi.com/2073-4352/9/10/512
https://www.benchchem.com/product/b110198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The *H NMR spectrum of DPA is characterized by signals in the aromatic region, typically
between 7.0 and 8.0 ppm. The protons on the anthracene core and the phenyl rings exhibit
distinct chemical shifts due to their different electronic environments.

3C NMR Spectrum

The 13C NMR spectrum of DPA shows a series of signals corresponding to the non-equivalent
carbon atoms in the molecule. The quaternary carbons at positions 9 and 10 of the anthracene
core, to which the phenyl groups are attached, have a characteristic chemical shift.

Table 1: NMR Spectroscopic Data for 9,10-Diphenylanthracene in CDCIs
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1H NMR 13C NMR

Chemical Shift (d) Multiplicity & Chemical Shift (d) )

ppm Integration ppm Assignment

7.94-7.91 a1 =84 Hz, J= = 144.53 C (Phenyl C1")
1.6 Hz, 2H

7.73-7.69 m, 2H 138.63 C (Anthracene

C9/C10)

7.63-7.61 m, 2H 138.26 C

7.60-7.52 m, 4H 134.47 C

7.48-7.46 m, 2H 132.29 C

7.39-7.33 m, 4H 131.15 CH

129.77 CH

129.36 CH

128.46 CH

127.65 CH

127.24 CH

125.98 CH

125.69 CH

125.17 CH

118.90 C

111.60 C

31.37 C

Data sourced from:[2]

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2015/tc/c5tc02626a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy provides information about the vibrational modes of a molecule, allowing for
the identification of functional groups. The IR spectrum of DPA is characterized by absorption
bands corresponding to C-H and C=C stretching and bending vibrations within the aromatic
rings.

Table 2: Key IR Absorption Bands for 9,10-Diphenylanthracene

Vibrational Mode

Wavenumber (cm—1) _ Intensity
Assignment

3057 Aromatic C-H Stretch

1599 Aromatic C=C Stretch

1494 Aromatic C=C Stretch Strong
Anthracene framework loop

1414 ) Very Strong (Raman)
stretching

C-C bridge bond between
1294 ) Very Strong (Raman)
benzene rings

963 - Strong
754 C-H Bending
699 C-H Bending
525 - Strong

Note: Some data is derived from Raman spectroscopy which provides complementary
vibrational information.[1] Intensity data is qualitative and can vary based on the sample
preparation method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended Tt-
conjugated system of DPA results in strong absorption in the UV and near-visible regions. The
absorption spectrum typically shows fine vibronic structure.

Table 3: UV-Vis Absorption Data for 9,10-Diphenylanthracene
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Molar Extinction Coefficient

Solvent/Form A_max (nm)

(e) (M~*cm™)
Cyclohexane 372.5 14,000[3][4]
DPA-Melt Crystal 268, 357, 377, 396, 429
DPA-Solution Crystal 268, 362, 382, 403, 438

The absorption bands in the 200-400 nm range are attributed to —t transitions of the aryl
groups, while the lower-intensity bands at longer wavelengths are characteristic of the —1t*
transition of the anthryl group.[1]*

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic
analysis of 9,10-Diphenylanthracene.

NMR Spectroscopy

A sample of 9,10-Diphenylanthracene is dissolved in a deuterated solvent, typically
chloroform-d (CDCls), and transferred to an NMR tube.[2] The spectrum is acquired on a 400
MHz or higher field NMR spectrometer.[2] For 13C NMR, broad-band proton decoupling is
typically used to simplify the spectrum.

Sample Preparation Data Acquisition Data Analysis
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NMR Experimental Workflow

IR Spectroscopy
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The IR spectrum of solid DPA can be obtained using a Fourier-Transform Infrared (FTIR)
spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed directly using an
Attenuated Total Reflectance (ATR) accessory.[6]

Sample Preparation Data Acquisition Data Analysis
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e Sl e ALIR el Ty »>| Background Subtraction »>| Identify Vibrational Bands

Click to download full resolution via product page

IR Experimental Workflow

UV-Vis Spectroscopy

A dilute solution of 9,10-Diphenylanthracene is prepared in a UV-transparent solvent, such as
cyclohexane.[3][4] The absorption spectrum is recorded using a dual-beam UV-Vis
spectrophotometer.[4]

Sample Preparation Data Acquisition Data Analysis
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UV-Vis Experimental Workflow

Structure-Spectra Relationship

The spectroscopic features of DPA are directly correlated with its molecular structure. The high
degree of conjugation between the anthracene core and the two phenyl rings dictates the
electronic transitions observed in the UV-Vis spectrum. The substitution pattern on the
anthracene core influences the chemical shifts in the NMR spectra and the vibrational

frequencies in the IR spectrum.
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Conclusion

This technical guide has summarized the key spectroscopic data for 9,10-
Diphenylanthracene, covering NMR, IR, and UV-Vis analysis. The provided tables and
experimental workflows offer a valuable resource for the identification, characterization, and
quality control of this important aromatic compound in research and industrial settings. The
distinct spectroscopic signatures of DPA are a direct consequence of its unique molecular
structure, providing a powerful means for its analytical assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 9,10-Diphenylanthracene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110198#spectroscopic-analysis-of-9-10-
diphenylanthracene-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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